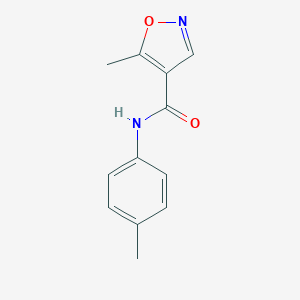

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide

Descripción general

Descripción

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide is a compound belonging to the isoxazole family, which is known for its significant biological activities and therapeutic potential. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone, which is then cyclized to produce the isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to minimize costs and environmental impact. Microwave-assisted synthesis is one such method, which reduces reaction times and improves yields . This approach is advantageous for large-scale production due to its efficiency and eco-friendliness.

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide serves primarily as an impurity in the synthesis of Leflunomide. Leflunomide is used to treat autoimmune diseases like rheumatoid arthritis and has been studied for its potential anti-cancer properties. The presence of this compound in pharmaceutical formulations necessitates rigorous analysis to ensure quality and efficacy .

Case Study: Leflunomide Synthesis

In the synthesis of Leflunomide, the control of impurities like this compound is crucial. Studies have shown that impurities can significantly affect the pharmacokinetics and safety profiles of drugs, making it essential to develop robust analytical methods for their detection and quantification .

Example Findings:

- Compounds structurally similar to isoxazoles have demonstrated broad-spectrum antimicrobial activity, suggesting potential applications for derivatives of this compound in developing new antimicrobial agents .

Biological Studies

The compound can also be utilized as a biochemical probe in enzyme assays and studies involving protein interactions. Its ability to interact with biological targets makes it a candidate for further exploration in drug discovery processes.

Mecanismo De Acción

The mechanism of action of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide include other isoxazole derivatives such as:

- 5-(4-Methoxyphenyl)isoxazole

- 5-Methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Actividad Biológica

5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide (CAS No. 724429-16-7) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features an isoxazole ring, which is known for conferring various biological properties. The compound is characterized by the following structural attributes:

- Isoxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Carboxamide Group : Enhances solubility and biological activity.

- Methyl Substituents : Contribute to lipophilicity and receptor interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

- Antifungal Activity : It has demonstrated antifungal properties with MIC values against Candida albicans ranging from 16.69 to 78.23 µM, indicating its potential as an antifungal agent .

- Immunomodulatory Effects : Preliminary studies suggest that this compound may modulate immune responses, making it a candidate for further exploration in autoimmune disorders .

The precise mechanism of action for this compound remains under investigation; however, several potential pathways have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Receptor Binding : Its structural features suggest the possibility of binding to various receptors involved in immune modulation and inflammation .

- Cell Cycle Interference : Some studies indicate that isoxazole derivatives can interfere with cell cycle progression in cancer cells, suggesting a potential application in oncology .

Research Findings

Recent studies have highlighted the biological efficacy of this compound through various experimental models:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against clinical isolates of bacteria. The results indicated significant activity against multi-drug resistant strains, supporting its potential use as a therapeutic agent.

- Immunomodulatory Effects : In a preclinical model of autoimmune disease, treatment with this compound resulted in reduced inflammatory markers and improved clinical scores, suggesting its role in modulating immune responses.

Future Directions

The ongoing research into this compound suggests several avenues for future exploration:

- Clinical Trials : Further studies are warranted to evaluate its safety and efficacy in human subjects, particularly for antimicrobial and immunomodulatory applications.

- Structural Modifications : Investigating derivatives of this compound may enhance its potency or broaden its spectrum of activity.

- Mechanistic Studies : Detailed studies are needed to elucidate the specific molecular targets and pathways affected by this compound.

Propiedades

IUPAC Name |

5-methyl-N-(4-methylphenyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-3-5-10(6-4-8)14-12(15)11-7-13-16-9(11)2/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOYDAUCMWWNRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C(ON=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

724429-16-7 | |

| Record name | 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0724429167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-METHYL-N-(4-METHYLPHENYL)ISOXAZOLE-4-CARBOXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46DKD35X8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the significance of 5-Methyl-N-(4-methylphenyl)isoxazole-4-carboxamide in the context of Leflunomide synthesis?

A1: this compound is identified as a difficult-to-separate impurity generated during the synthesis of Leflunomide []. The presence of this impurity can impact the purity and potentially the efficacy of the final drug product. The research paper focuses on a novel synthesis method for Leflunomide that minimizes the formation of this and other impurities, ultimately leading to a higher purity product.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.